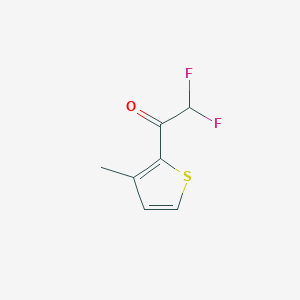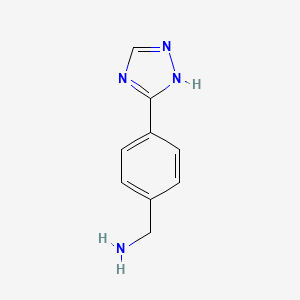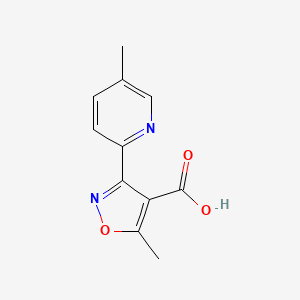
5-Methyl-3-(5-methyl-2-pyridyl)isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a methyl group attached to both the pyridine and oxazole rings, as well as a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones.
Coupling of Pyridine and Oxazole Rings: The pyridine and oxazole rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the pyridine ring with a halogenated oxazole ring in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the oxazole ring using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
Industrial production of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid may involve large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and oxazole rings, forming corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
Oxidation: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid derivatives with additional carboxylic acid groups.
Reduction: Formation of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the additional methyl group on the pyridine ring.
3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group on the oxazole ring.
5-methyl-3-(pyridin-2-yl)-1,2-oxazole: Lacks the carboxylic acid group.
Uniqueness
The presence of both methyl groups and the carboxylic acid functional group in 5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid makes it unique compared to its similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
5-methyl-3-(5-methylpyridin-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(12-5-6)10-9(11(14)15)7(2)16-13-10/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
GMDCDFYMKLNXKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=NOC(=C2C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


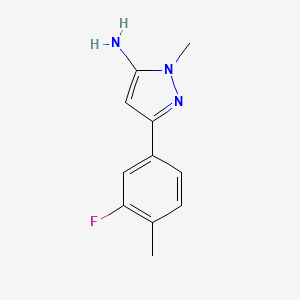
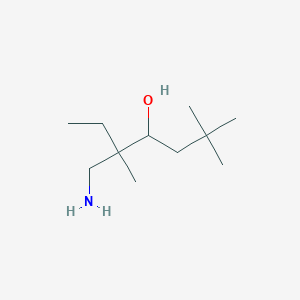
![2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13631633.png)
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicaciddihydrochloride](/img/structure/B13631639.png)
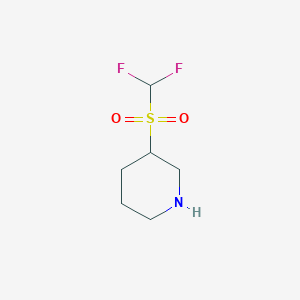
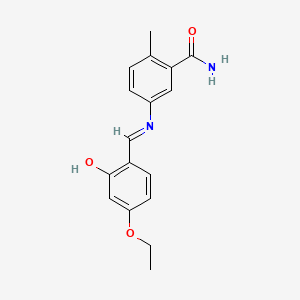
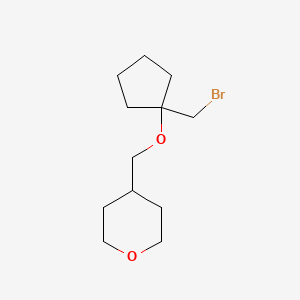
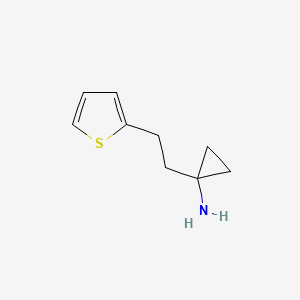
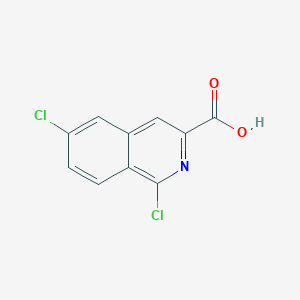
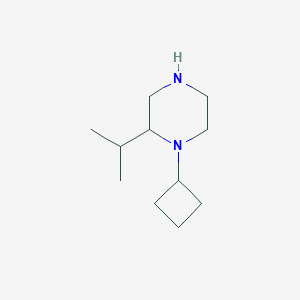
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
